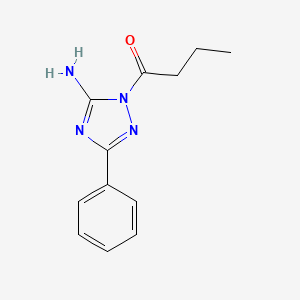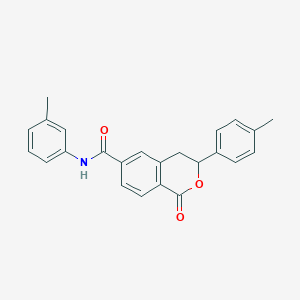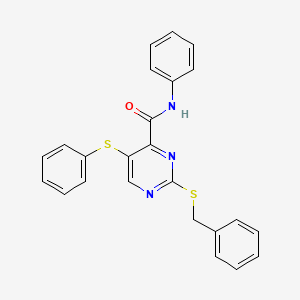![molecular formula C22H27ClN2O B14981653 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B14981653.png)
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide is a complex organic compound that features a combination of azepane, chlorophenyl, and phenylacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the azepane ring with a chlorophenyl group, often using reagents like chlorobenzene under specific conditions.
Attachment of the Phenylacetamide Group: The final step involves the formation of an amide bond between the azepane derivative and phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential pharmacological properties, including as a candidate for drug development.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.
Biological Studies:
Mecanismo De Acción
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(azepan-1-yl)-2-(4-chlorophenyl)ethyl]-2-phenylacetamide: Similar structure but with a different position of the chlorine atom.
N-[2-(azepan-1-yl)-2-(2-bromophenyl)ethyl]-2-phenylacetamide: Similar structure with bromine instead of chlorine.
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide is unique due to its specific combination of functional groups and the position of the chlorine atom, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C22H27ClN2O |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H27ClN2O/c23-20-13-7-6-12-19(20)21(25-14-8-1-2-9-15-25)17-24-22(26)16-18-10-4-3-5-11-18/h3-7,10-13,21H,1-2,8-9,14-17H2,(H,24,26) |
Clave InChI |
MLRCAEJESKGIRC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(CNC(=O)CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14981582.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide](/img/structure/B14981596.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-nitrobenzamide](/img/structure/B14981614.png)
![6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981618.png)
![5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981623.png)
![N-benzyl-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14981637.png)
![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B14981658.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981660.png)
![2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14981664.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14981689.png)

